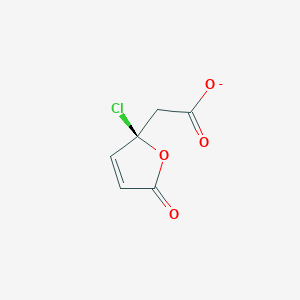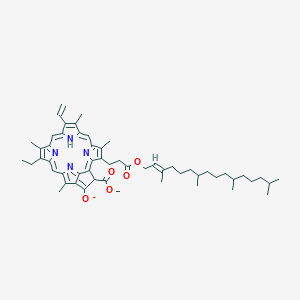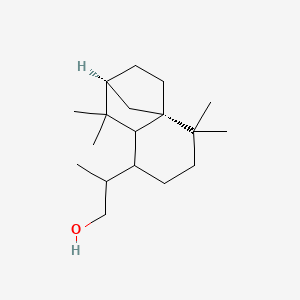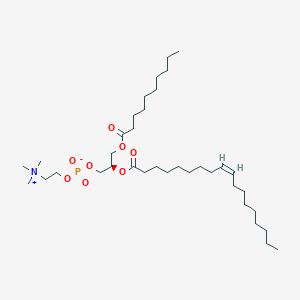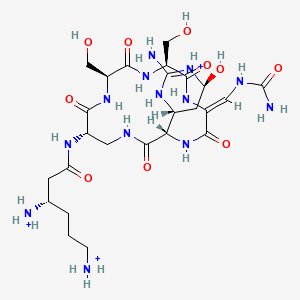
Viomycin(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viomycin(3+) is viomycin protonated to pH 7.3 It has a role as an antitubercular agent. It is a conjugate acid of a viomycin.
Wissenschaftliche Forschungsanwendungen
1. Mechanism of Action in Bacteria Viomycin is a tuberactinomycin antibiotic essential for treating multidrug-resistant tuberculosis. It inhibits bacterial protein synthesis by blocking elongation factor G (EF-G) catalyzed translocation of messenger RNA on the ribosome. Viomycin stalls the ribosome in a pretranslocation state, affecting the bacterial cell's ability to synthesize proteins, thus inhibiting its growth and proliferation. This mechanism is vital for understanding viomycin's antimicrobial activity and resistance mechanisms against it (Holm et al., 2016).
2. Ribosomal Function Inhibition Viomycin has been observed to inhibit protein synthesis in bacterial cells by affecting the initiation complex formation on the ribosomal subunits. It significantly hinders the translocation of peptidyl-tRNA from the acceptor site to the donor site on the ribosome, a crucial step in protein synthesis (Liou & Tanaka, 1976).
3. Role in Tuberactinomycin Biosynthesis Viomycin is part of the tuberactinomycin family of antibiotics, important in the treatment of mycobacterial infections. Its biosynthesis involves complex enzymatic processes, including the conversion of amino acids, highlighting its biochemical significance in antibiotic production (Ju et al., 2004).
4. Selectivity and Resistance Mechanisms The molecular basis for the selectivity of viomycin against Mycobacterium tuberculosis, including multidrug-resistant strains, involves its interaction with ribosomal RNA. Understanding these interactions is crucial for predicting resistance development and possibly creating less toxic derivatives of viomycin (Akbergenov et al., 2011).
5. Viomycin as a Model for RNA-Protein Co-evolution Viomycin serves as a model peptide to study the co-evolution of RNA and proteins. Its ability to bind RNA and influence RNA-RNA interactions provides insights into the early stages of molecular evolution, suggesting the role of small peptides in the development of complex biological systems (Wank et al., 1999).
Eigenschaften
Produktname |
Viomycin(3+) |
|---|---|
Molekularformel |
C25H46N13O10+3 |
Molekulargewicht |
688.7 g/mol |
IUPAC-Name |
[(3S)-1-[[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-3-ium-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]amino]-6-azaniumyl-1-oxohexan-3-yl]azanium |
InChI |
InChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/p+3/b13-7-/t10-,11+,12-,14-,15-,17-,18-/m0/s1 |
InChI-Schlüssel |
GXFAIFRPOKBQRV-GHXCTMGLSA-Q |
Isomerische SMILES |
C1[C@@H]([NH+]=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCC[NH3+])[NH3+] |
Kanonische SMILES |
C1C([NH+]=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCC[NH3+])[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



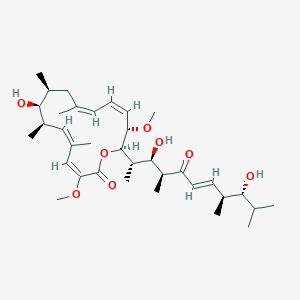

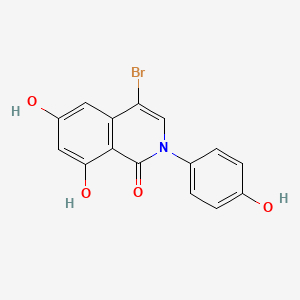
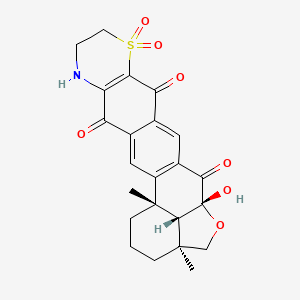

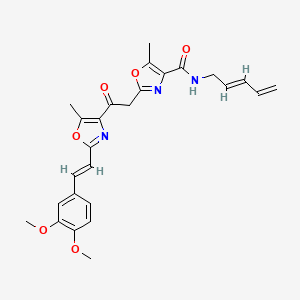
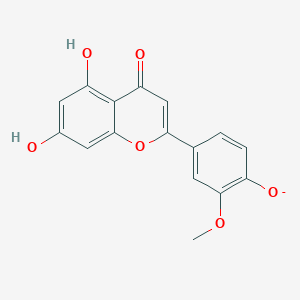
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-1H-quinolin-2-one](/img/structure/B1264140.png)
![TG(16:1(9Z)/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1264142.png)
